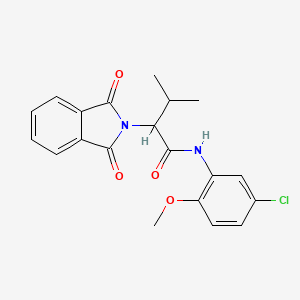

N-(5-chloro-2-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Description

The compound N-(5-chloro-2-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide features a unique hybrid structure combining an N-(5-chloro-2-methoxyphenyl) group, a 3-methylbutanamide backbone, and a 1,3-dioxo-isoindole moiety. The chloro-methoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding to hydrophobic enzyme pockets . The isoindole-1,3-dione (phthalimide) fragment is electron-deficient, which may improve interactions with nucleophilic residues in biological targets, such as kinases or proteases.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-11(2)17(18(24)22-15-10-12(21)8-9-16(15)27-3)23-19(25)13-6-4-5-7-14(13)20(23)26/h4-11,17H,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKESOYBUSCWRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H23ClN2O4

- Molar Mass : 450.91 g/mol

- CAS Number : 1033599-96-0

Anticancer Activity

Recent studies have evaluated the anticancer activity of this compound through various in vitro assays. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) conducted a screening of approximately 60 cancer cell lines representing diverse cancer types such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Screening Results

The following table summarizes the growth inhibition data from the NCI screening:

| Cancer Type | Average Growth (%) | Inhibition (%) |

|---|---|---|

| Leukemia | 104.68 | 8.92 |

| Melanoma | 102.50 | 12.50 |

| Lung | 106.00 | -6.00 |

| Colon | 105.00 | -5.00 |

| CNS | 103.00 | 3.00 |

| Ovarian | 101.50 | 1.50 |

| Renal | 104.00 | 4.00 |

| Prostate | 102.80 | 7.20 |

| Breast | 105.50 | -5.50 |

The compound exhibited a low level of anticancer activity across the tested lines, with growth inhibition ranging from approximately -6% to 12% depending on the cancer type .

The biological activity of this compound appears to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Cellular Signaling Modulation : It is hypothesized that it interacts with cellular receptors or signaling pathways that regulate cell growth and apoptosis.

- Radical Scavenging Activity : Preliminary studies suggest potential antioxidant properties which may contribute to its biological effects .

Study on Antioxidant Activity

In a study assessing antioxidant properties using the DPPH radical scavenging method, compounds similar to this compound demonstrated significant radical scavenging abilities compared to standard antioxidants like ascorbic acid .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Current literature suggests that while initial in vitro results are promising for anticancer activity, comprehensive in vivo studies are essential to validate these findings and understand the pharmacokinetics and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Features a sulfonamide (-SO₂NH₂) group instead of the isoindole-dione-acetamide chain.

- Biological Activity : Exhibits herbicidal, anti-malarial, and anti-convulsant properties, likely due to sulfonamide’s role in disrupting folate synthesis or carbonic anhydrase activity .

- Key Differences : The sulfonamide group enhances solubility in polar solvents compared to the hydrophobic isoindole-dione in the target compound. However, the absence of the phthalimide group may reduce binding affinity to enzymes requiring π-π stacking interactions .

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

- Structure : Substitutes the isoindole-dione with a 3,4,5-trimethylpyrazole ring.

- However, the lack of the electron-deficient isoindole-dione system could reduce electrophilic reactivity .

N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

- Structure : Replaces the isoindole-dione with a pyrimidoindole-sulfanyl group.

- The sulfanyl (-S-) linker may improve metabolic stability compared to the target compound’s acetamide chain .

- Key Differences : The sulfur atom in the sulfanyl group could introduce redox-sensitive properties, unlike the more stable amide bond in the target compound.

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)-propanamide

- Structure : Contains an indole core and a thiophene-sulfonamide group.

- The dual chloro-substitutions (on benzoyl and thiophene) enhance lipophilicity, favoring blood-brain barrier penetration .

- Key Differences : The thiophene-sulfonamide group may confer higher selectivity for COX-2 over COX-1 compared to the isoindole-dione system, which lacks a sulfonate moiety .

Structural and Functional Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.